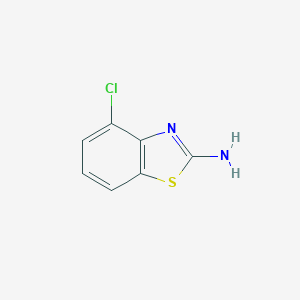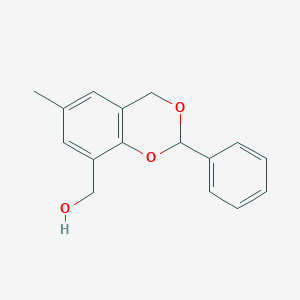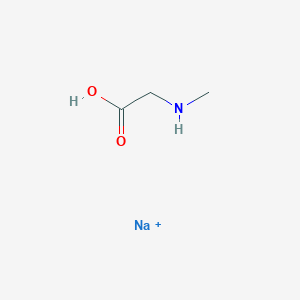
1,3-Bis((di-tert-butylphosphino)methyl)benzene
説明
1,3-Bis((di-tert-butylphosphino)methyl)benzene is a phosphine ligand that is often used in coordination chemistry to create complexes with various metals. The ligand itself is characterized by a benzene ring substituted at the 1 and 3 positions with phosphino groups, each bearing bulky tert-butyl substituents. This steric bulk can influence the reactivity and stability of the metal complexes it forms.
Synthesis Analysis
The synthesis of related bisphosphine ligands typically involves the introduction of phosphino groups to a benzene ring, as seen in the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene . The synthesis of sterically hindered phosphines often employs nucleophilic aromatic substitution reactions, as demonstrated in the preparation of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . These methods could be adapted to synthesize 1,3-Bis((di-tert-butylphosphino)methyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bisphosphine ligands is crucial for their function in coordination chemistry. X-ray crystallography is a common technique used to determine the structure of such ligands and their complexes, as seen in the studies of various bisphosphine derivatives . The molecular structure of 1,3-Bis((di-tert-butylphosphino)methyl)benzene would likely show a similar arrangement with large bond angles around the phosphorus atoms due to the bulky tert-butyl groups.
Chemical Reactions Analysis
Bisphosphine ligands are known to react with metal salts to form complexes. For example, the ligand reported in paper forms a chelated complex with palladium, which further reacts with alcohols to yield a chiral cyclometallated complex. Similarly, 1,3-Bis((di-tert-butylphosphino)methyl)benzene could be expected to form complexes with various metals, potentially leading to novel structures and reactivities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bisphosphine ligands and their complexes are influenced by their molecular structure. For instance, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . The bulky substituents on the phosphorus atoms can also affect the ligand's solubility and stability. The properties of 1,3-Bis((di-tert-butylphosphino)methyl)benzene would be expected to be similar, with the tert-butyl groups providing steric protection and influencing the ligand's behavior in solution and in complex formation.
科学的研究の応用
1. Catalysis in Electrophilic Bond Activation
The ligand 1,3-bis((di-tert-butylphosphino)methyl)benzene (1a) demonstrates significant interaction with metal centers in electrophilic bond activation processes. It forms bis-chelated complexes with rhodium, showcasing an η2 agostic Rh C−H bond that results in high acidity of the agostic proton. This interaction plays a crucial role in the reactivity of such complexes with weak organic bases, leading to various cyclometalated complexes (Vigalok et al., 1998).
2. Asymmetric Hydrogenation in Pharmaceutical Synthesis
1,3-Bis((di-tert-butylphosphino)methyl)benzene and its derivatives have been used in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the preparation of chiral pharmaceutical ingredients. Such catalysts, based on this ligand, have shown excellent enantioselectivities and high catalytic activities in synthesizing compounds with amino acid or secondary amine components (Imamoto et al., 2012).
3. Alkoxycarbonylation of Unsaturated Compounds
The ligand has been identified as a crucial component in the alkoxycarbonylation of various unsaturated compounds when bonded to palladium. This process is particularly important in the commercial production of methyl methacrylate and the selective generation of linear esters and acids from terminal or internal double bonds (Vondran et al., 2021).
4. Regioselective Functionalization of Cyclodextrins
The derivative 1,3-bis[bis(aryl)chloromethyl]benzene has been used as a capping reagent for the preparation of C-6A,C-6B-bridged, permethylated alpha- and beta-cyclodextrin derivatives. This method facilitates the straightforward preparation of a wide range of A,B-functionalized cyclodextrins, which are useful in various pharmaceutical and chemical applications (Armspach et al., 2005).
5. Synthesis of Novel Materials with Low-Coordinate Phosphorus Centers
Compounds with two p-phenylene-bridged phosphorus centers have been synthesized using 1,3-bis[(di-tert-butylphosphino)methyl]benzene. These materials are crucial in exploring novel materials containing low-coordinate phosphorus centers, leading to unique chemical properties and potential applications (Shah et al., 2000).
6. Development of Efficient Catalyst Systems for Industrial Processes
The ligand has played a significant role in the development of advanced catalyst systems for carbonylation reactions of alkenes. Such catalysts have improved activity and have broadened the range of feedstocks, essential for practical applications in both chemical industries and research laboratories (Dong et al., 2017).
特性
IUPAC Name |
ditert-butyl-[[3-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-14-13-15-20(16-19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLHPVUKSKTUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400537 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis((di-tert-butylphosphino)methyl)benzene | |
CAS RN |
149968-36-5 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(di-tert-butylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3-Phenylenebis(methylene)]bis[bis(2-methyl-2-propanyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PCPt-Bu interact with metal centers, and what are the implications for reactivity?
A: PCPt-Bu acts as a pincer ligand, coordinating to metal centers through the two phosphorus atoms and the central aryl carbon after undergoing cyclometallation [, , ]. This tridentate coordination creates a strong metal-ligand interaction, leading to robust complexes. The steric bulk provided by the tert-butyl groups on the phosphorus atoms can influence the reactivity at the metal center by hindering the approach of other molecules. For instance, in the formation of η2 C−H agostic rhodium arene complexes, the bulky tert-butyl groups prevent further interaction with the metal center, limiting the contribution of a metal arenium structure []. This control over steric environment is crucial for tuning the catalytic activity and selectivity of the resulting complexes.
Q2: What are some examples of PCPt-Bu-containing complexes used in catalysis?
A: PCPt-Bu has been successfully employed in the synthesis of various transition metal complexes with applications in catalysis. For example, copper(I) complexes featuring PCPt-Bu, such as [Cu2(μ-I)2(κ1-PCPt-Bu)], have demonstrated remarkable catalytic activity in the hydrogenation of carbon dioxide to formate []. The strong electron-donating ability of the PCPt-Bu ligand, coupled with the tunable coordination environment around the copper center, facilitates the activation of CO2 and promotes its conversion to formate. This highlights the potential of PCPt-Bu-based complexes in developing efficient and selective catalysts for CO2 utilization and other challenging chemical transformations.
Q3: How does the structure of PCPt-Bu impact its performance in catalytic applications?
A: The structure of PCPt-Bu significantly influences its coordination chemistry and catalytic activity. The rigid aromatic backbone enforces a specific geometry around the metal center, while the bulky tert-butyl substituents on the phosphine groups provide steric protection, enhancing the stability of the resulting complexes. This stability is crucial for catalytic applications, as it allows the complexes to withstand harsh reaction conditions and undergo multiple catalytic cycles without decomposing. Furthermore, modifications to the PCPt-Bu framework, such as introducing electron-donating or -withdrawing groups on the aromatic ring, can fine-tune the electronic properties of the ligand, impacting the reactivity of the metal center and ultimately influencing the catalytic performance [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)
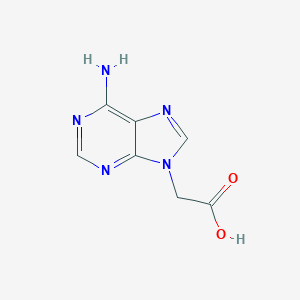
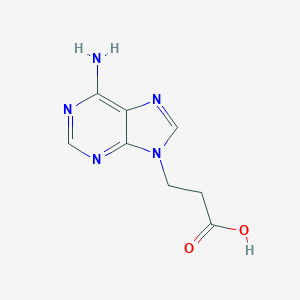
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)

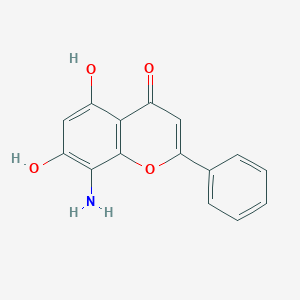
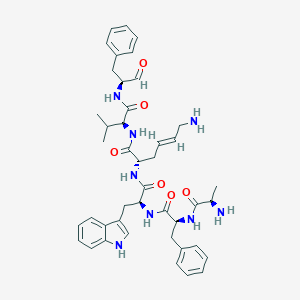
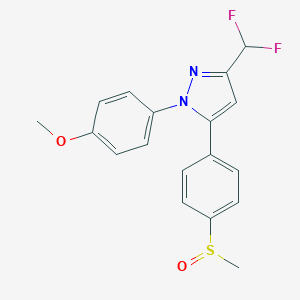

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
